The synthesis of INCB047986 involves several key steps that leverage established organic chemistry techniques. The compound's structure includes a pyrimidine core linked to a pyrrolo[2,3-b]pyridine moiety.
Methods:
Technical details regarding the specific reagents and conditions used in each step are often proprietary but typically involve standard laboratory practices in medicinal chemistry.
The molecular structure of INCB047986 can be described by its chemical formula and structural features:
Data from spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the integrity and purity of the synthesized compound.
INCB047986 undergoes specific chemical reactions that are critical for its activity as a JAK inhibitor:
Technical details about these reactions often include kinetic studies that measure the rate of inhibition and binding affinity using assays such as enzyme-linked immunosorbent assays (ELISA).
The mechanism of action for INCB047986 involves the following processes:
Data supporting this mechanism include in vitro studies demonstrating decreased cytokine levels in treated cell cultures.
The physical and chemical properties of INCB047986 are essential for understanding its behavior in biological systems:
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions.
INCB047986 has potential applications in various scientific fields:
JAKs are non-receptor tyrosine kinases constitutively bound to cytokine receptors. They feature seven JAK homology (JH) domains:
Upon cytokine binding, receptor dimerization brings JAKs into proximity, enabling trans-autophosphorylation and activation. Activated JAKs phosphorylate receptor tyrosine residues, creating docking sites for STAT SH2 domains. JAKs then phosphorylate STATs, inducing their nuclear translocation to regulate target genes (e.g., Bcl-xL, MYC, PD-L1) [2] [5]. JAK3 and TYK2 exhibit restricted expression (hematopoietic/lymphoid systems), while JAK1/JAK2 are ubiquitous [3] [7].
Aberrant JAK/STAT activation occurs through multiple mechanisms:
Table 2: JAK/STAT Dysregulation in Human Disease
Disease Context | Molecular Alteration | Functional Consequence |
---|---|---|
Myelofibrosis | JAK2 V617F mutation | Constitutive STAT5 activation |
Head & neck SCC | IL-6 overproduction + PTPRD loss | Sustained STAT3 phosphorylation |
Rheumatoid arthritis | JAK1/STAT1 overactivation | IFN-γ driven inflammation |
T-cell leukemia | JAK1 S703I mutation | STAT3/5 hyperphosphorylation |
Pan-JAK inhibitors (e.g., ruxolitinib) show efficacy in myeloproliferative disorders but exhibit dose-limiting anemia/thrombocytopenia due to JAK2 inhibition [2] [10]. INCB047986 exemplifies next-generation selectivity with a biochemical profile favoring JAK1:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4